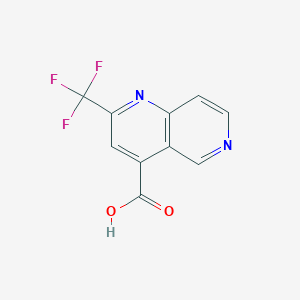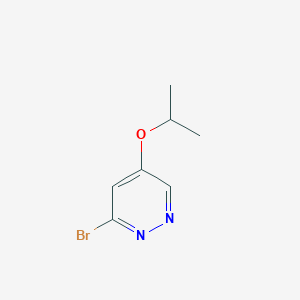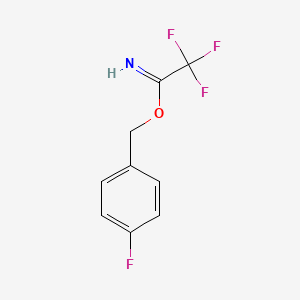
(4-Fluorophenyl)methyl 2,2,2-trifluoroethanimidate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Fluorophenyl)methyl 2,2,2-trifluoroethanimidate is an organic compound characterized by the presence of a fluorinated phenyl group and a trifluoromethyl group. This compound is of interest due to its unique chemical properties, which make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Fluorophenyl)methyl 2,2,2-trifluoroethanimidate typically involves the reaction of 4-fluorobenzyl alcohol with 2,2,2-trifluoroethanimidoyl chloride under anhydrous conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and in-line purification systems can streamline the production process, ensuring consistent quality and reducing production costs.
Chemical Reactions Analysis
Types of Reactions
(4-Fluorophenyl)methyl 2,2,2-trifluoroethanimidate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the imidate group to an amine.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce primary or secondary amines.
Scientific Research Applications
(4-Fluorophenyl)methyl 2,2,2-trifluoroethanimidate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of fluorinated analogs of biologically active molecules, which may have improved pharmacokinetic properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of (4-Fluorophenyl)methyl 2,2,2-trifluoroethanimidate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property can lead to increased binding affinity and specificity for its targets, resulting in potent biological effects.
Comparison with Similar Compounds
Similar Compounds
- (4-Fluorophenyl)methyl 2,2,2-trifluoroethanoate
- (4-Fluorophenyl)methyl 2,2,2-trifluoroacetamide
- (4-Fluorophenyl)methyl 2,2,2-trifluoroethanamine
Uniqueness
(4-Fluorophenyl)methyl 2,2,2-trifluoroethanimidate is unique due to its imidate functional group, which imparts distinct reactivity compared to other similar compounds. The presence of both fluorinated phenyl and trifluoromethyl groups enhances its chemical stability and biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
569687-72-5 |
|---|---|
Molecular Formula |
C9H7F4NO |
Molecular Weight |
221.15 g/mol |
IUPAC Name |
(4-fluorophenyl)methyl 2,2,2-trifluoroethanimidate |
InChI |
InChI=1S/C9H7F4NO/c10-7-3-1-6(2-4-7)5-15-8(14)9(11,12)13/h1-4,14H,5H2 |
InChI Key |
NKCZIPLEILNDDB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1COC(=N)C(F)(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


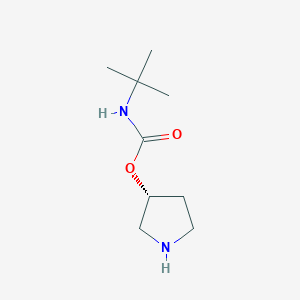
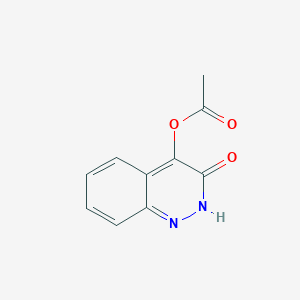
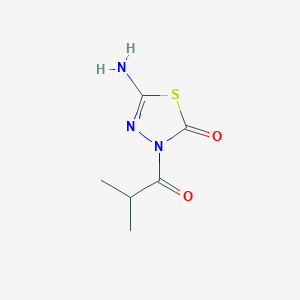
![2-(tert-Butyl)-6-chloropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B13110305.png)
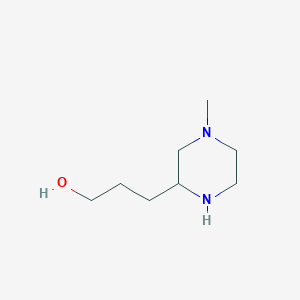

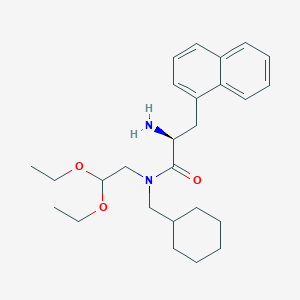
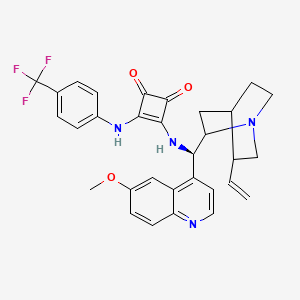
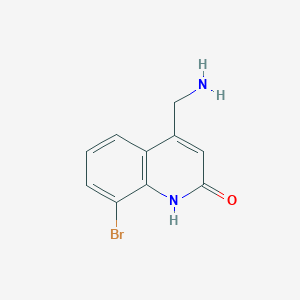
![1-Ethyl-6,6-dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione](/img/structure/B13110329.png)
![Imidazo[2,1-c][1,2,4]triazin-4-amine](/img/structure/B13110337.png)
![Imidazo[1,5-a]pyrazin-3-ylmethanol](/img/structure/B13110340.png)
